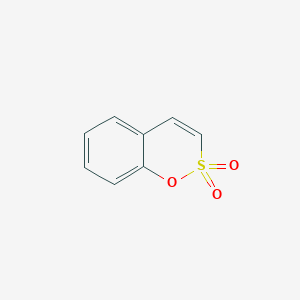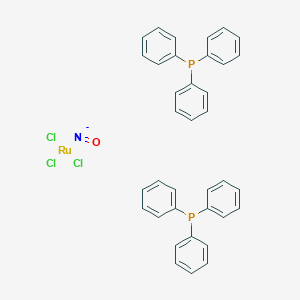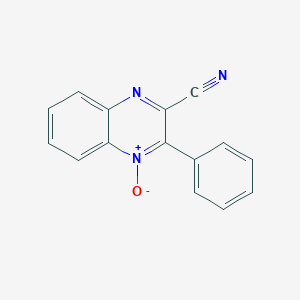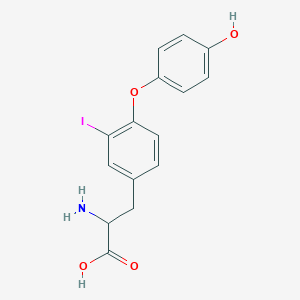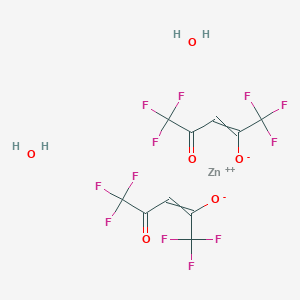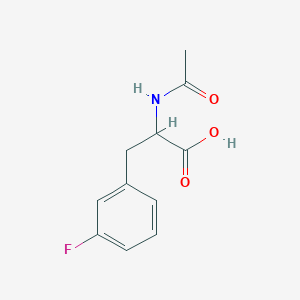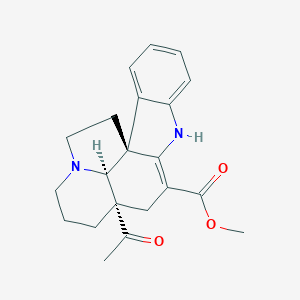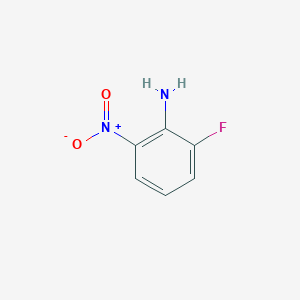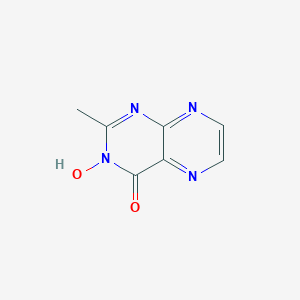
3-Hydroxy-2-methyl-4(3H)-pteridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methyl-4(3H)-pteridinone, also known as 6-hydroxymethyl-7,8-dihydropterin, is a natural compound that plays a crucial role in various biological processes. It serves as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor for the enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. In recent years, 3-hydroxy-2-methyl-4(3H)-pteridinone has gained significant attention due to its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of 3-hydroxy-2-methyl-4(3H)-pteridinone is primarily related to its role as a precursor for the synthesis of tetrahydrobiopterin. Tetrahydrobiopterin serves as a cofactor for the enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. By providing the necessary cofactor, 3-hydroxy-2-methyl-4(3H)-pteridinone plays a crucial role in the regulation of these important biological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-hydroxy-2-methyl-4(3H)-pteridinone are primarily related to its role as a precursor for the synthesis of tetrahydrobiopterin. Tetrahydrobiopterin plays a crucial role in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. By providing the necessary cofactor, 3-hydroxy-2-methyl-4(3H)-pteridinone plays a crucial role in the regulation of these important biological processes. Additionally, 3-hydroxy-2-methyl-4(3H)-pteridinone has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-hydroxy-2-methyl-4(3H)-pteridinone in lab experiments is its role as a precursor for the synthesis of tetrahydrobiopterin. This allows researchers to study the regulation of important biological processes such as the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. Additionally, 3-hydroxy-2-methyl-4(3H)-pteridinone has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases.
One of the limitations of using 3-hydroxy-2-methyl-4(3H)-pteridinone in lab experiments is its potential instability under certain conditions. This can make it difficult to use in certain experimental setups, particularly those involving high temperatures or high concentrations of other chemicals.
Future Directions
There are several potential future directions for research involving 3-hydroxy-2-methyl-4(3H)-pteridinone. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the antioxidant properties of 3-hydroxy-2-methyl-4(3H)-pteridinone and its potential use as a therapeutic agent for oxidative stress-related diseases. Additionally, further research is needed to fully understand the role of 3-hydroxy-2-methyl-4(3H)-pteridinone in the regulation of important biological processes such as the biosynthesis of neurotransmitters, nitric oxide, and other important molecules.
Synthesis Methods
The synthesis of 3-hydroxy-2-methyl-4(3H)-pteridinone can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with formaldehyde and subsequent reduction with sodium borohydride. On the other hand, microbial fermentation involves the use of microorganisms such as Escherichia coli or Bacillus subtilis to produce 3-hydroxy-2-methyl-4(3H)-pteridinone from simple precursors.
Scientific Research Applications
3-Hydroxy-2-methyl-4(3H)-pteridinone has a wide range of applications in scientific research, particularly in the field of biochemistry and physiology. It is commonly used as a precursor for the synthesis of tetrahydrobiopterin, an important cofactor for the enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules. Additionally, 3-hydroxy-2-methyl-4(3H)-pteridinone has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
18106-58-6 |
|---|---|
Product Name |
3-Hydroxy-2-methyl-4(3H)-pteridinone |
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-hydroxy-2-methylpteridin-4-one |
InChI |
InChI=1S/C7H6N4O2/c1-4-10-6-5(7(12)11(4)13)8-2-3-9-6/h2-3,13H,1H3 |
InChI Key |
GUUUMWNQFTUMKI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=CN=C2C(=O)N1O |
Canonical SMILES |
CC1=NC2=NC=CN=C2C(=O)N1O |
synonyms |
3-Hydroxy-2-methyl-4(3H)-pteridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






